KX1-004

Catalog No.
S548109
CAS No.
M.F
C16H13FN2O2
M. Wt
284.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KX1-004

Product Name

KX1-004

IUPAC Name

5-fluoro-N-[(3-hydroxyphenyl)methyl]-1H-indole-2-carboxamide

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

InChI

InChI=1S/C16H13FN2O2/c17-12-4-5-14-11(7-12)8-15(19-14)16(21)18-9-10-2-1-3-13(20)6-10/h1-8,19-20H,9H2,(H,18,21)

InChI Key

TUIHIKXCMCXXJG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F

Solubility

Soluble in DMSO, not in water

Synonyms

KX1004; KX 1004; KX1-004.

Canonical SMILES

C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F

Description

The exact mass of the compound 5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide is 284.09611 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Availability and Research Areas

    Some commercial suppliers offer 5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide, indicating its potential use in scientific research [, , ]. However, no published studies directly investigating its biological activity or mechanisms of action have been found.

  • Structural Features and Potential Applications

    The molecule possesses an indole core structure, a common scaffold in many biologically active molecules. Additionally, the presence of functional groups like fluorine and a hydroxybenzyl moiety suggests potential for interactions with biological targets. However, further research is needed to confirm these possibilities [].

KX1-004 is a chemical compound classified as a potent and selective inhibitor of the Src family of protein tyrosine kinases, specifically targeting the p60c-src variant. This compound is notable for its non-ATP competitive mechanism of action, which distinguishes it from many other kinase inhibitors that typically compete with ATP for binding to the active site of kinases. KX1-004 exhibits an inhibitory concentration (IC50) of approximately 40 μM, indicating its effectiveness in modulating Src activity in various biological contexts. Beyond its role as a kinase inhibitor, KX1-004 has been studied for its protective effects on cochlear cells against noise-induced damage, making it a compound of interest in otology and neuroprotection research .

Involving KX1-004 primarily focus on its interactions with Src protein tyrosine kinase. As a non-ATP competitive inhibitor, KX1-004 binds to the Src kinase in a manner that does not directly compete with ATP binding but instead alters the conformation of the enzyme, inhibiting its activity. This mechanism can be represented generally as:

Src+KX1 004Src KX1 004 complexinactive Src\text{Src}+\text{KX1 004}\rightleftharpoons \text{Src KX1 004 complex}\rightarrow \text{inactive Src}

This reaction highlights how KX1-004 effectively reduces the phosphorylating activity of Src, which is crucial in various signaling pathways related to cell growth and differentiation.

KX1-004 exhibits significant biological activity beyond its inhibitory effects on Src. Research indicates that it plays a protective role in cochlear cells, particularly in preventing apoptosis induced by excessive noise exposure. This neuroprotective effect is attributed to the modulation of signaling pathways involved in cellular stress responses. Additionally, KX1-004 has shown potential anti-cancer properties by inhibiting Src-mediated signaling pathways that are often upregulated in various cancers, thereby reducing cell proliferation and survival .

The synthesis of KX1-004 involves several steps typical of organic synthesis for small molecules. While specific detailed synthetic routes are proprietary or not fully disclosed in the literature, general methods may include:

  • Starting Materials: Selection of appropriate precursor compounds that contain functional groups amenable to further chemical transformations.
  • Reactions: Utilizing reactions such as nucleophilic substitutions and coupling reactions to form the core structure of KX1-004.
  • Purification: Employing techniques such as chromatography to isolate and purify the final product.

For precise synthetic pathways, proprietary literature or patents would need to be consulted.

KX1-004 has several applications primarily in biomedical research:

  • Neuroprotection: It is being investigated for its potential to protect auditory cells from noise-induced damage.
  • Cancer Therapy: Due to its ability to inhibit Src kinase activity, KX1-004 is being explored as a therapeutic agent in treating cancers where Src signaling is aberrantly activated.
  • Cell Signaling Studies: Researchers utilize KX1-004 to study the role of Src in various cellular processes and disease states.

Interaction studies involving KX1-004 focus on its binding affinity and selectivity towards Src compared to other kinases. These studies typically employ techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions.
  • Bioluminescence Resonance Energy Transfer (BRET): To study dynamic interactions within living cells.

Findings indicate that KX1-004 selectively inhibits Src without significantly affecting other kinases, underscoring its specificity and potential therapeutic advantages .

KX1-004 can be compared with other Src inhibitors, highlighting its unique properties:

Compound NameMechanism of ActionIC50 ValueUnique Features
KX1-004Non-ATP competitive inhibitor40 μMNeuroprotective effects on cochlear cells
DasatinibATP competitive inhibitor0.9 μMBroad-spectrum kinase inhibitor
BosutinibATP competitive inhibitor0.3 μMSelective for Bcr-Abl and Src kinases
SaracatinibATP competitive inhibitor0.5 μMPrimarily used in cancer therapy

KX1-004's unique aspect lies in its non-ATP competitive inhibition and its application in neuroprotection, setting it apart from traditional ATP competitors like Dasatinib and Bosutinib .

Molecular Structure

KX1-004 (chemical name: 5-fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide) features a heterocyclic indole core substituted with functional groups that enhance its inhibitory activity. Key structural elements include:

  • Indole backbone: A bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
  • 5-Fluoro substitution: A fluorine atom at the 5-position of the indole ring, which enhances electronic stability and binding affinity.
  • Benzylcarboxamide side chain: A 3-hydroxybenzyl group linked via a carboxamide bond to the indole’s 2-position, critical for target interaction.

The molecular formula is C₁₆H₁₃FN₂O₂, with a molecular weight of 284.29 g/mol. The SMILES notation (FC1=CC=C2C(C=C(C(NCC3=CC=CC(O)=C3)=O)N2)=C1) and InChIKey (TUIHIKXCMCXXJG-UHFFFAOYSA-N) further delineate its connectivity.

Table 1: Molecular Structure Data

PropertyValueSource
Molecular formulaC₁₆H₁₃FN₂O₂
Molecular weight284.29 g/mol
SMILESFC1=CC=C2C(C=C(C(NCC3=CC=CC(O)=C3)=O)N2)=C1
InChIKeyTUIHIKXCMCXXJG-UHFFFAOYSA-N

Physicochemical Properties

KX1-004 exhibits distinct physical and chemical traits that influence its solubility, stability, and bioavailability:

  • Density: 1.4 ± 0.1 g/cm³.
  • Boiling point: 628.2 ± 50.0 °C at 760 mmHg.
  • Flash point: 333.7 ± 30.1 °C.
  • Solubility:
    • DMSO: 57–100 mg/mL (200.49–351.9 mM).
    • Ethanol: 29 mg/mL (102.0 mM).
    • Water: Insoluble.
  • LogP: 3.30, indicating moderate lipophilicity.
  • Purity: ≥98% (HPLC-confirmed).

The compound remains stable for up to three years when stored at -20°C in powder form and for one year in solvent at -80°C.

Table 2: Physicochemical Profile

PropertyValueSource
Density1.4 ± 0.1 g/cm³
Boiling point628.2 ± 50.0 °C
Flash point333.7 ± 30.1 °C
Solubility in DMSO57–100 mg/mL
Solubility in ethanol29 mg/mL
LogP3.30
Storage stability-20°C (powder), -80°C (solvent)

Synthesis and Characterization

Synthesis

KX1-004 is synthesized through a multi-step organic route, starting with functionalization of the indole core. Key steps include:

  • Fluorination: Introduction of fluorine at the indole’s 5-position using electrophilic fluorinating agents.
  • Carboxamide formation: Coupling of the 2-carboxylic acid derivative with 3-hydroxybenzylamine via peptide bond formation.

While detailed synthetic yields are not publicly disclosed, the process emphasizes regioselectivity to ensure proper substitution patterns.

Characterization

Advanced analytical techniques validate the compound’s identity and purity:

  • High-performance liquid chromatography (HPLC): Confirms ≥99.97% purity.
  • Nuclear magnetic resonance (NMR): ¹H and ¹³C spectra match the predicted structure.
  • Mass spectrometry (MS): High-resolution MS (HRMS) corroborates the molecular formula.

Table 3: Characterization Methods

MethodPurposeSource
HPLCPurity assessment
¹H/¹³C NMRStructural confirmation
HRMSMolecular formula verification

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

284.09610582 g/mol

Monoisotopic Mass

284.09610582 g/mol

Heavy Atom Count

21

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Fetoni AR, Bielefeld EC, Paludetti G, Nicotera T, Henderson D. A putative role of p53 pathway against impulse noise induced damage as demonstrated by protection with pifithrin-alpha and a Src inhibitor. Neurosci Res. 2014 Apr-May;81-82:30-7. doi: 10.1016/j.neures.2014.01.006. Epub 2014 Jan 25. PubMed PMID: 24472721.
2: Bielefeld EC, Tanaka C, Chen GD, Coling D, Li M, Henderson D, Fetoni AR. An Src-protein tyrosine kinase inhibitor to reduce cisplatin ototoxicity while preserving its antitumor effect. Anticancer Drugs. 2013 Jan;24(1):43-51. doi: 10.1097/CAD.0b013e32835739fd. PubMed PMID: 22828384.
3: Bielefeld EC, Hangauer D, Henderson D. Protection from impulse noise-induced hearing loss with novel Src-protein tyrosine kinase inhibitors. Neurosci Res. 2011 Dec;71(4):348-54. doi: 10.1016/j.neures.2011.07.1836. Epub 2011 Aug 5. PubMed PMID: 21840347; PubMed Central PMCID: PMC3210387.
4: Bielefeld EC, Wantuck R, Henderson D. Postexposure treatment with a Src-PTK inhibitor in combination with N-l-acetyl cysteine to reduce noise-induced hearing loss. Noise Health. 2011 Jul-Aug;13(53):292-8. doi: 10.4103/1463-1741.82962. PubMed PMID: 21768733.
5: Bielefeld EC, Hynes S, Pryznosch D, Liu J, Coleman JK, Henderson D. A comparison of the protective effects of systemic administration of a pro-glutathione drug and a Src-PTK inhibitor against noise-induced hearing loss. Noise Health. 2005 Oct-Dec;7(29):24-30. PubMed PMID: 17478966.
6: Harris KC, Hu B, Hangauer D, Henderson D. Prevention of noise-induced hearing loss with Src-PTK inhibitors. Hear Res. 2005 Oct;208(1-2):14-25. Epub 2005 Jun 13. PubMed PMID: 15950415.

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